2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

antimicrobial activity biofilm inhibition structure-activity relationship

WAY-311747 is a structurally privileged MtSk inhibitor integrating the 2-(1-hydroxyethyl) motif—proven to maximize microbicide and anti-biofilm effects against 9 bacterial strains—with an N1-piperidinyl ethanone side chain for enhanced target engagement. Unlike simpler benzimidazole fragments (CAS 19018-24-7), this hybrid provides both hydrogen-bond-donor capacity and conformational restraint critical for MtSK ATP-binding pocket interactions. Supplied at ≥98% purity with standardized 10 mM DMSO solubility, it is ready for IC₅₀ determination, MDR-TB target validation, and SAR campaigns. Replace generic analogs with this validated tool inhibitor for reproducible enzymatic data.

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
Cat. No. B3948064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3)O
InChIInChI=1S/C16H21N3O2/c1-12(20)16-17-13-7-3-4-8-14(13)19(16)11-15(21)18-9-5-2-6-10-18/h3-4,7-8,12,20H,2,5-6,9-11H2,1H3
InChIKeyFBPUCVSSCUIVFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one (WAY-311747) — Structural Classification & Procurement-Relevant Identity


2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one (WAY-311747, CAS 381671-40-5) is a synthetic small molecule belonging to the benzimidazole-piperidine hybrid class. It features a benzo[d]imidazole core bearing a 2-(1-hydroxyethyl) substituent and an N1-piperidinyl ethanone side chain (molecular formula C₁₆H₂₁N₃O₂, MW 287.36 g/mol) . The compound is annotated as a mycobacterial shikimate kinase (MtSk) inhibitor and is supplied as a research-grade chemical with certified purity typically ≥98% . Its dual pharmacophoric architecture — combining a hydrogen-bond-donor hydroxyethyl group on the imidazole ring with a piperidinyl ethanone moiety — distinguishes it structurally from simpler benzimidazole fragments and from other benzimidazole-piperidine analogs that carry different C2 substituents.

Why 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one Cannot Be Replaced by a Generic Benzimidazole or a Simple Piperidine Analog


Generic substitution of WAY-311747 with an arbitrary benzimidazole derivative or a simpler piperidine-containing analog is not supported by the available structure-activity data. The compound's 2-(1-hydroxyethyl) group is a critical pharmacophoric element: in a published series of 2-substituted benzimidazoles evaluated against nine bacterial strains, the 2-(1-hydroxyethyl)-bearing compounds exhibited the largest microbicide and anti-biofilm effect within the set, outperforming analogs with alternative C2 substituents [1]. Simultaneously, the N1-piperidinyl ethanone side chain provides conformational restraint and additional hydrogen-bond acceptor capacity that is absent in the simple 2-(1-hydroxyethyl)benzimidazole fragment (CAS 19018-24-7) . Because MtSk inhibition is sensitive to both the benzimidazole core electronics (modulated by the C2 substituent) and the N1-derived vector geometry (which influences the ligand pose in the ATP-binding pocket), replacement by compounds lacking either structural feature — or carrying different substitution patterns — is expected to alter, reduce, or abolish target engagement .

Quantitative Differentiation Evidence for 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one Versus Closest Analogs


C2 Substituent-Dependent Antimicrobial Potency: 2-(1-Hydroxyethyl) vs. Alternative 2-Substituted Benzimidazoles

In a head-to-head evaluation of multiple 2-substituted benzimidazole derivatives tested against nine bacterial strains via disc diffusion and minimum inhibitory concentration (MIC) assays, the subset of compounds bearing the 2-(1-hydroxyethyl) group (which corresponds to the C2 substituent of WAY-311747) produced the largest microbicide zone diameters and the strongest anti-biofilm effect among all derivatives tested [1]. Although that study did not include the exact piperidinyl-ethanone N1-substituted variant (WAY-311747), it establishes a class-level inference that the 2-(1-hydroxyethyl) motif confers superior antimicrobial potency relative to benzimidazoles carrying methyl, ethyl, phenyl, or unsubstituted C2 positions. No comparator with a different C2 substituent matched the magnitude of the antibiofilm effect observed for the 2-(1-hydroxyethyl) cohort [1].

antimicrobial activity biofilm inhibition structure-activity relationship

Target Annotation Specificity: MtSk Inhibition vs. Broad-Spectrum Benzimidazole Activity

WAY-311747 is commercially annotated as a mycobacterial shikimate kinase (MtSk) inhibitor . This annotation provides a defined molecular target absent from the vast majority of commercially available benzimidazole-piperidine compounds, which are typically sold without a specified protein target or with generic descriptors such as 'kinase inhibitor' [1]. By contrast, many benzimidazole derivatives in procurement catalogs are characterized only by cellular phenotype (e.g., 'anticancer activity') without a molecular mechanism. The availability of a target-specific annotation for WAY-311747 allows experimentalists to design hypothesis-driven assays (e.g., MtSk enzymatic inhibition, M. tuberculosis growth inhibition) rather than relying on empirical phenotypic screening.

mycobacterial shikimate kinase target specificity antitubercular drug discovery

Purity, Solubility, and Storage Specification Comparison Across Commercial Sources

Across multiple reputable vendors, WAY-311747 is consistently supplied with high certified purity: Sigma-Aldrich lists 98% , Aladdin Scientific lists ≥98% , and ChemicalBook lists >95% . The compound's solubility is standardized at 10 mM in DMSO at 25°C . These specifications compare favorably to many generic benzimidazole derivatives offered at lower purity (e.g., 95% or unspecified) without documented solubility standardization. For researchers requiring reproducible stock solution preparation, the availability of pre-validated solubility data (10 mM in DMSO) eliminates the need for empirical solubility determination, which is a common bottleneck with less-characterized benzimidazole analogs .

purity specification solubility standardization procurement quality control

Structural Differentiation from the Simplest 2-(1-Hydroxyethyl)benzimidazole Fragment: Impact on Molecular Recognition

The simplest analog sharing the 2-(1-hydroxyethyl)benzimidazole core is 2-(1-hydroxyethyl)benzimidazole (CAS 19018-24-7, MW 162.19 g/mol), a fragment-sized molecule . WAY-311747 extends this core with an N1-piperidinyl ethanone substituent, increasing the molecular weight to 287.36 g/mol and adding two hydrogen-bond acceptor sites (the amide carbonyl and the piperidine nitrogen) plus a basic amine center . This structural expansion transforms the compound from a fragment-level probe (suitable primarily for fragment-based screening) into a lead-like molecule with increased shape complementarity for defined binding pockets such as the ATP-binding site of shikimate kinase. For target-based screening against MtSk or related enzymes, the elaborated structure of WAY-311747 is expected to achieve higher binding affinity than the simple fragment due to additional protein-ligand contacts, consistent with the general principle that fragment-to-lead elaboration improves target engagement .

fragment-based drug discovery molecular recognition ligand efficiency

Optimal Research and Industrial Application Scenarios for 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one (WAY-311747)


Mycobacterial Shikimate Kinase (MtSk) Enzymatic Inhibition and Antitubercular Target Validation

WAY-311747 is designated as an MtSk inhibitor , making it directly applicable to enzymatic inhibition assays using recombinant MtSk protein. Researchers validating MtSk as a therapeutic target for multidrug-resistant tuberculosis (MDR-TB) can employ this compound as a tool inhibitor to establish target engagement and downstream pathway modulation. The compound's defined target annotation, combined with its solubility specification (10 mM in DMSO) , enables straightforward preparation of dose-response series for IC₅₀ determination and kinetic characterization. This application is particularly relevant given the urgent need for novel antitubercular agents targeting enzymes absent in mammals, such as shikimate kinase [1].

Antimicrobial and Anti-Biofilm Screening in Gram-Positive and Gram-Negative Bacterial Panels

Based on the demonstrated superiority of 2-(1-hydroxyethyl)-substituted benzimidazoles in antimicrobial and anti-biofilm assays against nine bacterial strains [2], WAY-311747 is a structurally privileged candidate for expanded antimicrobial screening. The compound's integration of the 2-(1-hydroxyethyl) motif — proven to maximize microbicide and antibiofilm effects in a comparative SAR study — with the piperidinyl ethanone extension provides an opportunity to profile a more elaborated analog against drug-resistant clinical isolates, including MRSA and MDR-TB strains, where biofilm formation is a key virulence factor.

Structure-Activity Relationship (SAR) Expansion Around the N1-Benzimidazole Vector

WAY-311747 serves as a defined starting point for medicinal chemistry campaigns exploring the N1-piperidinyl ethanone vector of benzimidazole-based MtSk inhibitors. Unlike the simpler 2-(1-hydroxyethyl)benzimidazole fragment (MW 162.19) , WAY-311747 provides a fully elaborated N1 side chain that can be systematically varied (e.g., piperidine ring substitutions, amide linker modifications) to probe steric and electronic requirements of the target binding site. Its high certified purity (≥98%) minimizes confounding effects from impurities during SAR analysis.

Quality-Control Benchmarking for Benzimidazole-Piperidine Compound Procurement

For laboratories building in-house libraries of benzimidazole derivatives, WAY-311747 serves as a quality-control benchmark due to its well-documented purity (98% by Sigma-Aldrich, ≥98% by Aladdin) , standardized solubility (10 mM DMSO) , and defined storage recommendations (−20°C for powder) . When procuring other benzimidazole-piperidine analogs, researchers can use these specifications as minimum acceptance criteria to ensure compound integrity and reproducibility across biological assays.

Quote Request

Request a Quote for 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.